2-Fluoro-6-methylcinnamic acid
CAS No.:
Cat. No.: VC13357109
Molecular Formula: C10H9FO2
Molecular Weight: 180.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9FO2 |
---|---|
Molecular Weight | 180.17 g/mol |
IUPAC Name | (E)-3-(2-fluoro-6-methylphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H9FO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |
Standard InChI Key | ZTPUTSDIURCFAB-AATRIKPKSA-N |
Isomeric SMILES | CC1=C(C(=CC=C1)F)/C=C/C(=O)O |
SMILES | CC1=C(C(=CC=C1)F)C=CC(=O)O |
Canonical SMILES | CC1=C(C(=CC=C1)F)C=CC(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Structure and Nomenclature
2-Fluoro-6-methylcinnamic acid is formally named 3-(2-fluoro-6-methylphenyl)prop-2-enoic acid under IUPAC conventions. Its structure consists of a propenoic acid backbone bonded to a disubstituted phenyl ring, with fluorine and methyl groups occupying ortho and para positions relative to the acrylic acid moiety. The presence of electron-withdrawing (fluoro) and electron-donating (methyl) groups creates unique electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₀H₉FO₂ |
Molecular Weight | 196.18 g/mol |
IUPAC Name | 3-(2-fluoro-6-methylphenyl)prop-2-enoic acid |
Canonical SMILES | CC1=C(C(=CC=C1)F)C=CC(=O)O |
Solubility | Low in water; soluble in polar organic solvents (e.g., DMSO, methanol) |
Melting Point | Estimated 150–160°C (based on analogs) |
Synthetic Methodologies
Classical Condensation Approaches
The synthesis of 2-fluoro-6-methylcinnamic acid can be achieved via modified Perkin or Knoevenagel condensations. For example, reacting 2-fluoro-6-methylbenzaldehyde with malonic acid in the presence of a base catalyst (e.g., piperidine) yields the target compound through dehydration .
Example Reaction Pathway:
Catalytic Hydrogenation and Cyclization
Patents describing the synthesis of fluorinated indanones highlight the role of α-methylcinnamic acid derivatives as intermediates. For instance, para-fluoro-α-methylcinnamic acid undergoes cyclization with polyphosphoric acid to form indanone scaffolds, a method adaptable to ortho-substituted analogs . Adjusting the substituent positions on the benzaldehyde precursor could enable targeted synthesis of 2-fluoro-6-methylcinnamic acid.
Table 2: Optimized Reaction Conditions for Synthesis
Parameter | Condition |
---|---|
Catalyst | Piperidine or pyridine |
Temperature | 100–120°C |
Solvent | Ethanol or acetic anhydride |
Reaction Time | 4–8 hours |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
δ 8.10 (d, J = 16 Hz, 1H, CH=CHCO),
δ 7.45–7.30 (m, 3H, aromatic H),
δ 6.55 (d, J = 16 Hz, 1H, CH=CHCO),
δ 2.40 (s, 3H, CH₃),
δ 12.20 (s, 1H, COOH). -
¹³C NMR (100 MHz, DMSO-d₆):
δ 167.5 (COOH), 144.2 (CH=CHCO), 134.1–125.3 (aromatic C), 20.1 (CH₃).
Infrared (IR) Spectroscopy
Prominent absorption bands include:
-
1685 cm⁻¹ (C=O stretch),
-
1630 cm⁻¹ (C=C aromatic),
-
1220 cm⁻¹ (C-F stretch).
Compound | Activity (IC₅₀/MIC) | Target Organism/Cell Line |
---|---|---|
2-Chloro-6-methylcinnamic acid | MIC = 16 µg/mL | S. aureus (ATCC 25923) |
5-Fluoro-2-methylinden-3-acetic acid | IC₅₀ = 12 µM | HT-29 (colorectal adenocarcinoma) |
Industrial and Materials Science Applications
Polymer Stabilizers
The electron-withdrawing fluoro group enhances UV absorption, making this compound a candidate for polymer photostabilizers. Analogous cinnamates reduce polyethylene degradation by 40–60% under accelerated weathering tests.
Organic Electronics
Conjugated systems in cinnamic acids enable applications in organic semiconductors. Fluorine’s electronegativity improves charge carrier mobility, with theoretical calculations suggesting a HOMO-LUMO gap of ~4.1 eV for 2-fluoro-6-methylcinnamic acid.
Challenges and Future Directions
Despite its potential, 2-fluoro-6-methylcinnamic acid remains understudied. Key research priorities include:
-
Synthetic Optimization: Developing regioselective methods to minimize byproducts.
-
Biological Screening: Evaluating pharmacokinetics and toxicity profiles.
-
Material Characterization: Assessing thermal stability and conductivity for electronics applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume